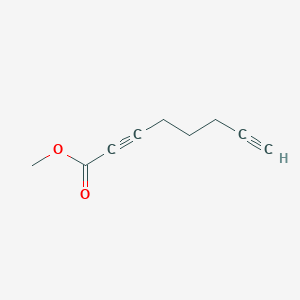
2,7-Octadiynoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Octadiynoic acid, methyl ester is an organic compound with the molecular formula C9H10O2. It is an ester derived from 2,7-octadiynoic acid and methanol. This compound is of interest in various fields of chemistry due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadiynoic acid, methyl ester typically involves the esterification of 2,7-octadiynoic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method allows for efficient production and easy scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Octadiynoic acid, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or other oxidized products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Octadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,7-Octadiynoic acid, methyl ester involves its ability to participate in various chemical reactions due to the presence of the ester group and the triple bond. The ester group can be hydrolyzed to form the corresponding acid and alcohol, while the triple bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
2,7-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
Uniqueness
2,7-Octadiynoic acid, methyl ester is unique due to the presence of the triple bond, which provides additional reactivity compared to similar compounds with double bonds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
145383-98-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
methyl octa-2,7-diynoate |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-6H2,2H3 |
InChI-Schlüssel |
BTDPSVNWTSBYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


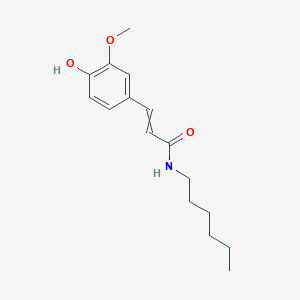
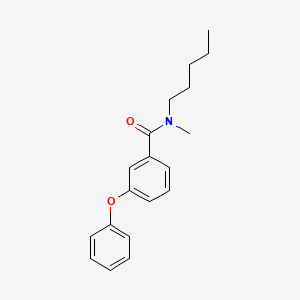
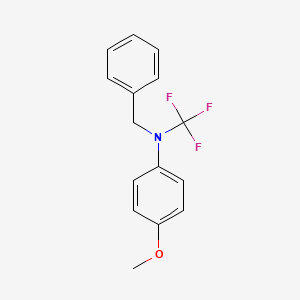
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
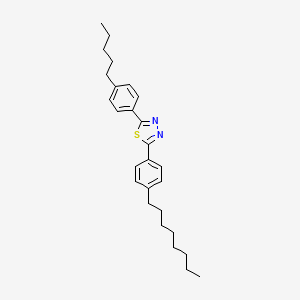
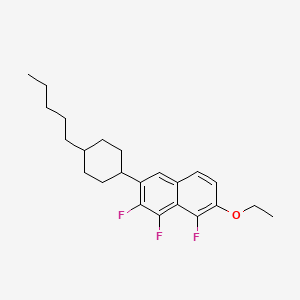
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
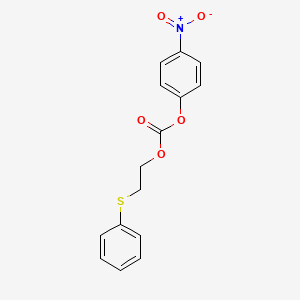
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

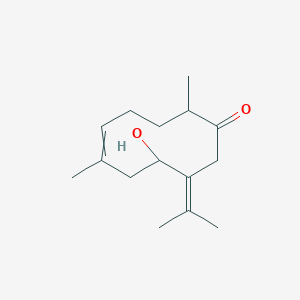
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
